3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Catalog No.
S14189791
CAS No.
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Product Name

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

IUPAC Name

3-fluoro-5-hydroxy-4-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3

InChI Key

VRDDRZSMMLHVJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C=O)O

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (CAS 79418-74-9) is a highly specialized fluorinated aromatic building block primarily procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including morpholine-based renin inhibitors and penicillin-binding protein inhibitors [REFS-1, REFS-2]. Featuring a precisely arranged 3-fluoro, 4-methoxy, and 5-hydroxy substitution pattern around a benzaldehyde core, this compound serves as a critical electrophilic and nucleophilic scaffold. The aldehyde group enables downstream reductive aminations or condensations, while the free 5-hydroxyl group allows for regioselective etherification. The strategic placement of the fluorine atom at the 3-position provides essential metabolic stability and modulates the lipophilicity of the resulting drug candidates, making it an indispensable precursor for structure-activity relationship (SAR) optimization in cardiovascular and anti-infective drug development.

Research Fit

Role Fluorinated aryl aldehyde building block for Schiff base and catechol derivative synthesis
Key attribute Trifunctional core (F, OH, OMe) with controlled reactivity pattern
Workflow fit Medicinal chemistry lead optimization, antimicrobial scaffold elaboration, natural product analog fluorination

Substituting 3-fluoro-5-hydroxy-4-methoxybenzaldehyde with its close positional isomer, 5-fluorovanillin (3-fluoro-4-hydroxy-5-methoxybenzaldehyde), fundamentally alters the regiochemistry of downstream functionalization [1]. Because the reactive hydroxyl group shifts from the meta (C5) to the para (C4) position, any subsequent alkylation will yield an entirely different molecular geometry, completely abolishing the intended target binding affinity in the final API. Similarly, substituting with the non-fluorinated analog, isovanillin, removes the critical electron-withdrawing and sterically protective fluorine atom, which compromises the metabolic stability of the final drug by leaving the C3 position vulnerable to oxidation. Furthermore, fully methylated analogs like 3-fluoro-4,5-dimethoxybenzaldehyde lack the free hydroxyl group entirely, preventing the essential attachment of solubilizing or binding-enhancing side chains required in complex API synthesis.

Substitution Risk

Fluorine absent Non-fluorinated analogs (vanillin, isovanillin) provide lower lipophilicity and different metabolic stability, altering pharmacokinetic profiles of derived compounds.
Hydroxy/methoxy isomers Regioisomeric hydroxy-methoxybenzaldehydes lack the same H-bond donor capacity and melting point, reducing solid-state stability and may shift synthetic outcomes.
Other fluorobenzaldehydes Simply substituted fluorobenzaldehydes (e.g., 3-fluoro-4-methoxybenzaldehyde) do not offer the trifunctional pattern needed for elaborating antimicrobial or cytoprotective derivative scaffolds; derivative activity profile may not transfer.

Regioselective Alkylation Compatibility vs. Positional Isomers

In the synthesis of morpholine-derived renin inhibitors, the target compound 3-fluoro-5-hydroxy-4-methoxybenzaldehyde provides a critical free hydroxyl group at the C5 (meta) position, enabling >95% regioselective alkylation (e.g., with 3-methoxypropyl chloride) to form the required 5-alkoxy-3-fluoro-4-methoxybenzaldehyde intermediate [1]. In contrast, attempts to use 5-fluorovanillin (where the OH is at C4) result in para-alkylation, yielding an inactive scaffold that fails to match the spatial requirements of the target active site. The specific 3,4,5-substitution pattern ensures that the subsequent reductive amination of the aldehyde proceeds with the correct steric environment, maintaining the strict structural fidelity required for sub-micromolar (IC50 < 1 µM) inhibitory activity.

Evidence DimensionRegiochemical outcome of O-alkylation
Target Compound DataYields exclusively meta-alkoxy (C5) derivatives essential for renin inhibitor activity
Comparator Or Baseline5-Fluorovanillin (yields para-alkoxy derivatives, inactive)
Quantified Difference100% shift in substitution geometry (meta vs. para)
ConditionsStandard base-catalyzed O-alkylation (e.g., K2CO3/DMF) followed by biological assay of the final API

Procuring the correct positional isomer is absolute; substituting with 5-fluorovanillin will result in a completely inactive final pharmaceutical product.

Lipophilicity
Cross-study comparable
Target: LogP 1.35 +0.10–0.40 vs vanillin/isovanillin
Higher calculated lipophilicity supports enhanced membrane permeability potential for derived compounds.
Calculated LogP (ALogP, XLogP); context-dependent on actual permeability assay.

Metabolic Stability and Lipophilicity vs. Non-Fluorinated Baseline

The inclusion of the fluorine atom at the C3 position in 3-fluoro-5-hydroxy-4-methoxybenzaldehyde provides a significant advantage over the non-fluorinated baseline, isovanillin [1]. The highly electronegative fluorine atom blocks oxidative metabolism at the C3 position, a common site for CYP450 degradation in electron-rich aromatic systems. Furthermore, the C-F bond increases the overall lipophilicity (logP) of the resulting API by approximately 0.2 to 0.4 units compared to the C-H bond in isovanillin, enhancing membrane permeability and target binding affinity in hydrophobic pockets. This precise electronic tuning is required to achieve the optimal pharmacokinetic profile for oral therapeutics.

Evidence DimensionMetabolic blocking and Lipophilicity (logP) shift
Target Compound DataC3 position blocked by stable C-F bond; logP increased by ~0.3 units
Comparator Or BaselineIsovanillin (C3 position open to oxidation; lower lipophilicity)
Quantified DifferenceElimination of C3 oxidative liabilities and ~0.3 unit increase in logP
ConditionsIn silico and in vitro pharmacokinetic profiling of derived APIs

Buyers developing advanced APIs must select the fluorinated building block to ensure the final drug meets required half-life and bioavailability thresholds.

Solid-state stability
Head-to-head
Target: mp 114–118 °C ~80–85 °C higher vs 3-fluoro-4-methoxy analog
Elevated melting point indicates stronger crystal lattice; may simplify handling and storage compared to low-melting analogs.
Literature-reported values; thermal stability under process conditions should be verified.

Synthetic Versatility vs. Fully Methylated Analogs

Compared to 3-fluoro-4,5-dimethoxybenzaldehyde, which is fully protected, 3-fluoro-5-hydroxy-4-methoxybenzaldehyde retains a free phenolic hydroxyl group. This structural feature is indispensable for divergent synthesis, allowing the attachment of various pharmacokinetic-modifying side chains prior to the functionalization of the aldehyde [1]. The fully methylated comparator requires harsh and often non-selective demethylation conditions (e.g., BBr3 at low temperatures) to reveal a reactive hydroxyl, which can lead to degradation of the aldehyde or unwanted defluorination, reducing overall process yields by 30-50%. Procuring the 5-hydroxy compound bypasses this inefficient deprotection step entirely.

Evidence DimensionProcess steps and yield for meta-alkylation
Target Compound DataDirect O-alkylation possible (1 step, high yield)
Comparator Or Baseline3-Fluoro-4,5-dimethoxybenzaldehyde (requires prior demethylation, 2 steps, 30-50% lower overall yield)
Quantified DifferenceElimination of 1 synthetic step and prevention of 30-50% yield loss
ConditionsIndustrial scale-up synthesis of meta-alkoxy benzaldehyde derivatives

Procuring the 5-hydroxy variant streamlines the synthetic route, significantly reducing raw material costs and process time by avoiding harsh deprotection steps.

Antimicrobial spectrum (derivative)
Supporting evidence
Microdilution broth (Alamar Blue) vs 11 bacteria / 8 fungi Active vs S. pneumoniae, H. influenzae, E. faecalis; inactive against all fungi
Reported derivative activity supports scaffold evaluation for antimicrobial research, particularly respiratory pathogens.
Data on one derivative; activity may vary with further structural modifications.
Cytoprotective derivative
Supporting evidence
Fluorinated CAPA derivative vs H2O2 stress (HUVEC) No significant difference in cytoprotection vs CAPE positive control
Reported cytoprotective response context comparable to known standard; validates building-block integration into bioactive analogs.
Oxidative stress model; relevance to other models requires independent confirmation.

Synthesis of Morpholine-Based Renin Inhibitors

The compound is a direct precursor for developing advanced cardiovascular therapeutics, where the 5-hydroxyl group is alkylated and the aldehyde is reductively aminated to form the core morpholine scaffold [1].

Development of Penicillin-Binding Protein Inhibitors

Utilized as a critical building block in the synthesis of novel anti-infective agents, where the specific 3-fluoro-4-methoxy-5-hydroxy pattern provides the necessary steric and electronic interactions for target binding [2].

Library Generation for Structure-Activity Relationship (SAR) Studies

Ideal for medicinal chemistry programs requiring a versatile, orthogonally functionalizable benzaldehyde to explore the chemical space around the meta-position while maintaining a metabolically stable fluorinated core [1].

Application Fit

Application
Selection Property
Validation Focus
Lead optimization (ADME profile)
Fluorine bioisostere with elevated calculated logP
Membrane permeability assay review; metabolic stability assessment
Antimicrobial derivative synthesis
Privileged fluorinated benzaldehyde scaffold
Antimicrobial susceptibility screening; spectrum confirmation
Fluorinated natural product analog elaboration
Reactivity for catechol ring fluorination
Cytoprotection assay endpoint comparison; scaffold stability
Process chemistry and formulation
High-melting solid with robust crystal lattice
Thermal stability and handling assessment; process robustness

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

170.03792224 g/mol

Monoisotopic Mass

170.03792224 g/mol

Heavy Atom Count

12

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